

# commercial availability of 3-methyl-1H-indazole-7-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-methyl-1H-indazole-7-carboxylic acid

**Cat. No.:** B2693245

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An In-Depth Technical Guide to the Commercial Availability and Application of **3-Methyl-1H-indazole-7-carboxylic Acid**

## Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-methyl-1H-indazole-7-carboxylic acid**, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several approved anticancer drugs.<sup>[1][2]</sup> This document details the compound's physicochemical properties, commercial availability, and core applications. Furthermore, it presents a representative synthetic workflow and a detailed experimental protocol for its utilization in amide coupling reactions, a cornerstone of modern pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

## Introduction and Physicochemical Profile

**3-Methyl-1H-indazole-7-carboxylic acid** belongs to the indazole class of nitrogen-containing heterocyclic compounds.<sup>[2]</sup> The indazole core is a key pharmacophore, renowned for its role in the development of kinase inhibitors used in targeted cancer therapies.<sup>[2]</sup> The strategic

placement of the methyl group at the 3-position and the carboxylic acid at the 7-position provides two orthogonal points for chemical modification, making it a highly valuable scaffold for building molecular complexity and exploring structure-activity relationships (SAR).

The carboxylic acid moiety, in particular, serves as a versatile chemical handle for forming amides, esters, and other functional groups, enabling the linkage of the indazole core to other pharmacophoric fragments.

Table 1: Physicochemical Properties of **3-Methyl-1H-indazole-7-carboxylic Acid** and Related Analogs

Property	Value	Source
Compound Name	3-Methyl-1H-indazole-7-carboxylic acid	-
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	Calculated
Molecular Weight	176.17 g/mol	Calculated
CAS Number	86367-27-3	Supplier Data
Appearance	Typically a white to off-white or pale yellow solid	General Observation
Purity	≥95% (Typically available for R&D purposes)	Supplier Data[3]
Related Analog	1-Methyl-1H-indazole-3-carboxylic acid	PubChem
Analog CAS No.	53530-99-3	[4]
Analog Mol. Weight	176.17 g/mol	[4][5]
Related Analog	7-Methyl-1H-indazole-3-carboxylic acid	BenchChem
Analog CAS No.	1000340-53-3	[6][7]
Analog Mol. Weight	176.17 g/mol	[7]

Note: Physical properties such as melting point and solubility are lot-specific and should be confirmed by consulting the supplier's Certificate of Analysis (CoA).

## Commercial Availability and Procurement

**3-Methyl-1H-indazole-7-carboxylic acid** is available from a variety of chemical suppliers specializing in intermediates for research and development. It is typically offered in research quantities ranging from milligrams to several grams. For larger, process-scale quantities, inquiries for custom synthesis are generally required.

**Causality Behind Supplier Choice:** When selecting a supplier, researchers must prioritize not only cost but also documented purity, analytical data availability ( $^1\text{H}$  NMR, HPLC, LC-MS), and lot-to-lot consistency. The presence of regioisomeric impurities can significantly complicate subsequent synthetic steps and biological assays. Therefore, requesting a Certificate of Analysis prior to purchase is a critical, self-validating step in the procurement process.

Table 2: Representative Commercial Suppliers

Supplier	Product Number	Typical Purity	Notes
ChemUniverse	P50060	Inquire	Offers bulk quantity inquiries. <a href="#">[3]</a>
BLD Pharm	BD154425	>95%	-
Hyma Synthesis Pvt. Ltd.	-	Inquire	Specializes in custom synthesis and specialty chemicals. <a href="#">[8]</a>
Chem-Impex	18507 (for 1H-Indazole-7-carboxylic acid)	≥95% (HPLC)	While not the exact compound, indicates availability of the core scaffold. <a href="#">[9]</a>

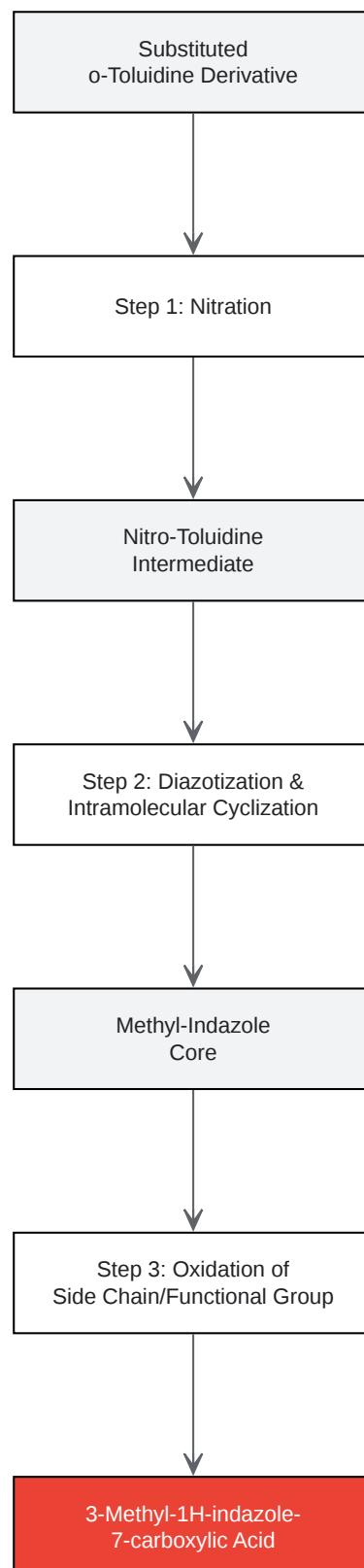
This list is not exhaustive. Availability and product codes are subject to change. Researchers should perform a current search on chemical sourcing platforms.

## Synthetic Overview and Strategy

The synthesis of substituted indazole carboxylic acids can be achieved through various routes. A common and effective strategy involves the construction of the indazole ring system from a suitably substituted aniline or o-toluidine precursor, followed by functional group manipulations to install the carboxylic acid.

**Trustworthiness of Synthetic Routes:** The reliability of any synthetic protocol for this class of compounds depends on precise control over reaction conditions to manage regioselectivity. For instance, diazotization of an ortho-substituted aminobenzoic acid followed by intramolecular cyclization is a classic and robust method for forming the indazole ring. The choice of starting material dictates the final substitution pattern.

Below is a generalized workflow illustrating a conceptual pathway for the synthesis of substituted indazoles.



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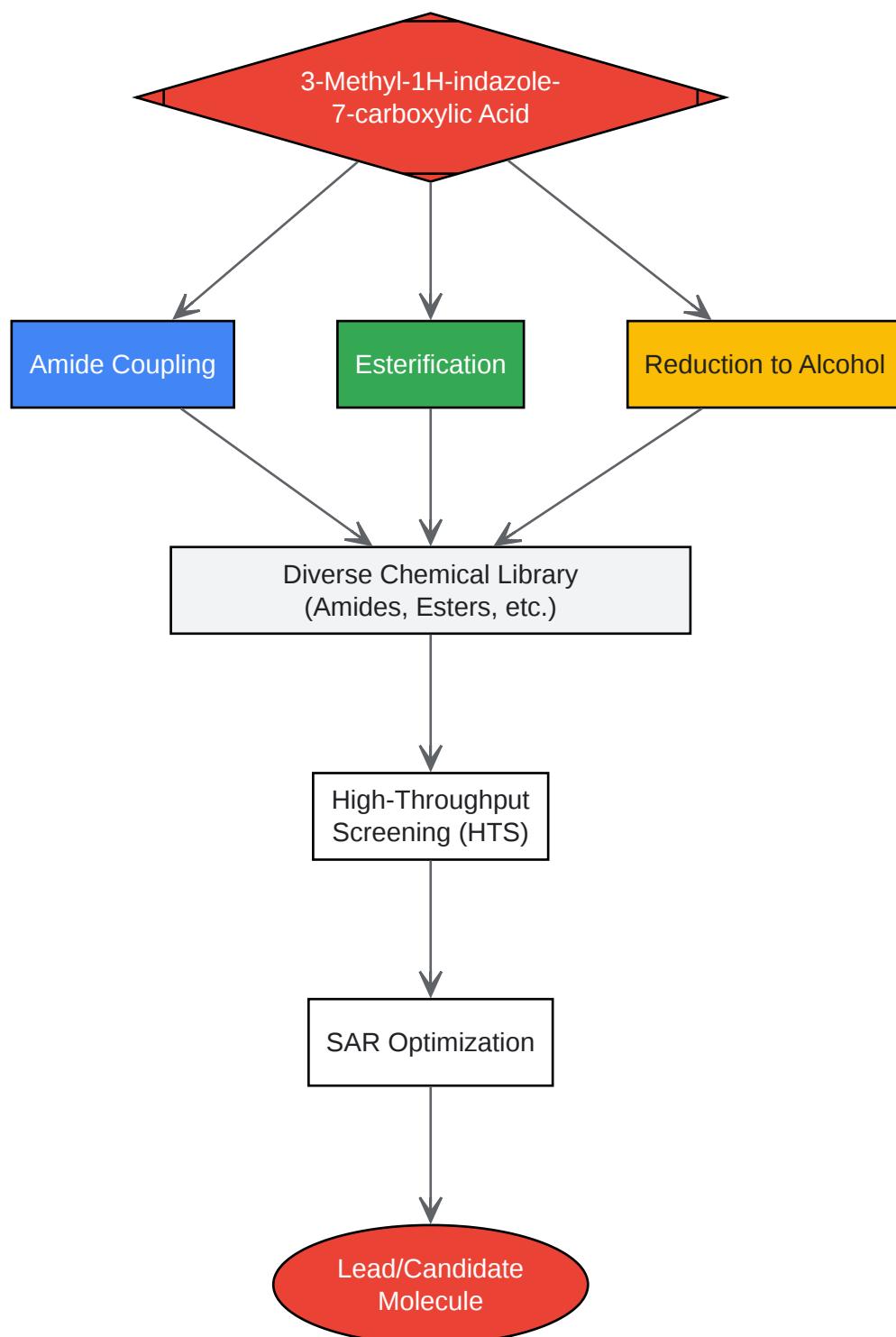
Caption: Conceptual workflow for indazole carboxylic acid synthesis.

## Core Applications in Drug Discovery

The primary value of **3-methyl-1H-indazole-7-carboxylic acid** lies in its role as a versatile intermediate for constructing more complex molecules with therapeutic potential.

- Scaffold for Kinase Inhibitors: The indazole ring is an effective hinge-binding motif for many protein kinases. The carboxylic acid at the 7-position provides an attachment point for side chains that can target solvent-exposed regions of the kinase, enhancing potency and selectivity.
- Structure-Activity Relationship (SAR) Studies: By keeping the indazole core constant, chemists can systematically modify the carboxylic acid group—converting it to a diverse library of amides or esters—to probe interactions with a biological target and optimize drug properties like efficacy, selectivity, and pharmacokinetics.
- Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment. Its confirmed binding to a target protein can be elaborated upon by growing the molecule from the reactive carboxylic acid handle to achieve high-affinity ligands.

The diagram below illustrates the central role of this building block in a typical drug discovery cascade.



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Caption: Role as a central building block in drug discovery.

# Experimental Protocol: HATU-Mediated Amide Coupling

This section provides a detailed, self-validating protocol for a standard amide coupling reaction, a frequent and critical use of **3-methyl-1H-indazole-7-carboxylic acid**.

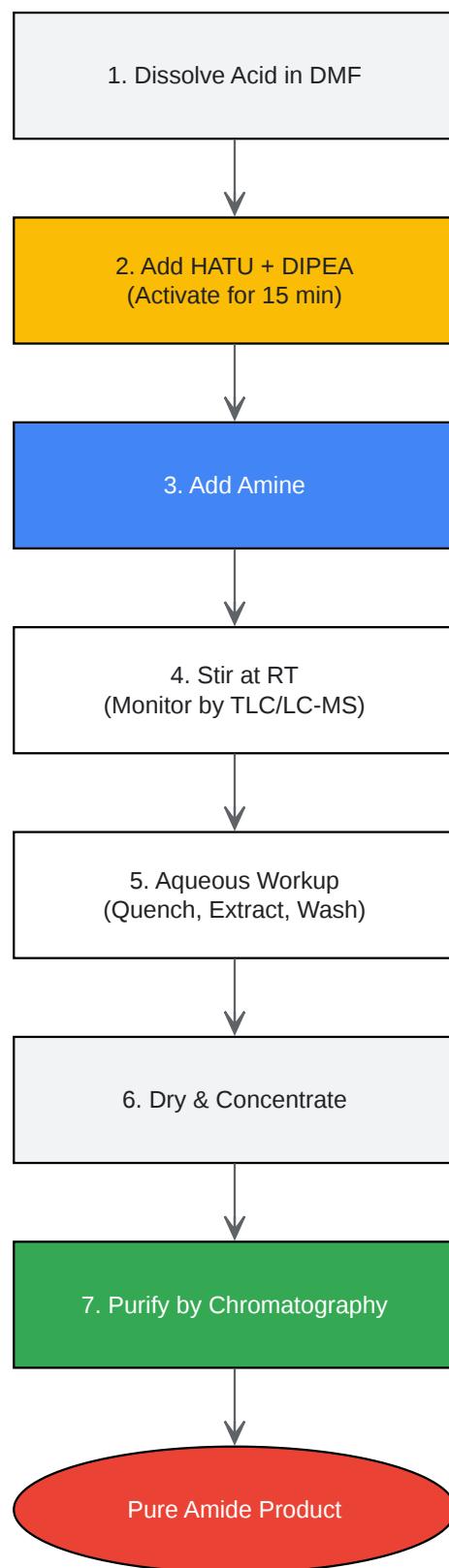
**Expertise & Causality:** The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is deliberate. HATU is highly efficient, operates under mild conditions, and minimizes racemization in chiral substrates. It functions by activating the carboxylic acid to form a highly reactive acyl-uronium species, which is then readily displaced by the amine nucleophile. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the generated HCl without competing in the reaction.

Table 3: Materials and Reagents for Amide Coupling

Reagent	Molar Mass ( g/mol )	Stoichiometry
3-Methyl-1H-indazole-7-carboxylic acid	176.17	1.0 equiv
Primary/Secondary Amine	Variable	1.1 equiv
HATU	380.23	1.2 equiv
DIPEA	129.24	3.0 equiv
N,N-Dimethylformamide (DMF)	73.09	Solvent
Ethyl Acetate (EtOAc)	88.11	Extraction
Saturated aq. NaHCO <sub>3</sub>	-	Wash
Brine	-	Wash
Anhydrous Na <sub>2</sub> SO <sub>4</sub> or MgSO <sub>4</sub>	-	Drying Agent

## Step-by-Step Methodology

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add **3-methyl-1H-indazole-7-carboxylic acid** (1.0 equiv).
- Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
- Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 10-15 minutes. A slight color change may be observed as the active ester is formed.
- Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.
- Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
- Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing water or 0.5 M HCl (to neutralize excess DIPEA).
- Workup - Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).
- Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and finally brine. This sequence removes residual DMF, unreacted starting materials, and salts.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure amide product.[\[10\]](#)



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Caption: Experimental workflow for HATU-mediated amide coupling.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-methyl-1H-indazole-7-carboxylic acid** must be obtained from the supplier, data from closely related indazole derivatives provide general guidance.

- **Hazards:** Compounds in this class are often classified as harmful if swallowed and may cause skin and serious eye irritation.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- **Handling:** Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

**Authoritative Grounding:** Always consult the manufacturer-provided SDS for specific handling, storage, and emergency procedures before use.

## Conclusion

**3-Methyl-1H-indazole-7-carboxylic acid** is a commercially available and synthetically tractable building block of high value to the drug discovery community. Its utility is rooted in the proven biological relevance of the indazole scaffold and the versatility of its carboxylic acid functional group, which enables straightforward elaboration into diverse chemical libraries. The protocols and data presented in this guide provide a foundational resource for researchers aiming to incorporate this powerful intermediate into their synthetic and medicinal chemistry programs.

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